2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4-METHYLPHENOL is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4-METHYLPHENOL typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 4-methylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield corresponding amine derivatives.
Substitution: The chloro group can be substituted by other nucleophiles, resulting in a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with the nitro group reduced to an amino group.
Substitution: Substituted phenol derivatives with various nucleophiles replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4-METHYLPHENOL involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. The presence of the nitro and chloro groups allows for specific interactions with cellular components, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{[(E)-(2-CHLORO-4-NITROPHENYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- 2-{[(E)-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}-N-PHENYLBENZAMIDE
Uniqueness
2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4-METHYLPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and chloro groups, along with the Schiff base structure, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H11ClN2O3 |
---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
2-[(4-chloro-3-nitrophenyl)methylideneamino]-4-methylphenol |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-2-5-14(18)12(6-9)16-8-10-3-4-11(15)13(7-10)17(19)20/h2-8,18H,1H3 |
InChI Key |
BXGZDXMPZCIVDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.